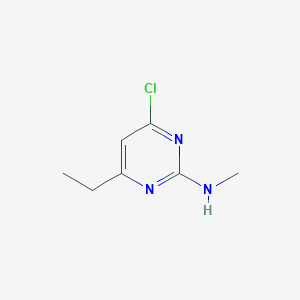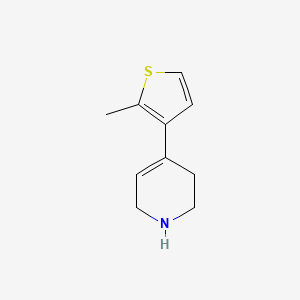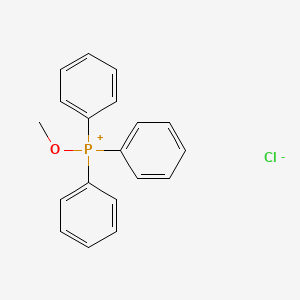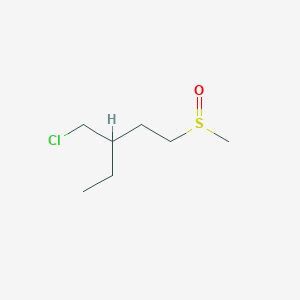
3-(Chloromethyl)-1-methanesulfinylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-methanesulfinylpentane is an organic compound characterized by the presence of a chloromethyl group and a methanesulfinyl group attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methanesulfinylpentane typically involves the chloromethylation of a suitable precursor, followed by the introduction of the methanesulfinyl group. One common method involves the reaction of pentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfinylating agent, such as methanesulfinyl chloride, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-methanesulfinylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methanesulfinyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
科学研究应用
3-(Chloromethyl)-1-methanesulfinylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving sulfur-containing groups.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-methanesulfinylpentane involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The chloromethyl group can participate in covalent bonding with nucleophilic residues, leading to changes in the structure and function of target molecules.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-methanesulfonylpentane: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
3-(Chloromethyl)-1-methylsulfinylpentane: Similar but with a methyl group attached to the sulfur atom.
3-(Chloromethyl)-1-methanesulfinylhexane: Similar but with a hexane backbone instead of pentane.
Uniqueness
3-(Chloromethyl)-1-methanesulfinylpentane is unique due to the specific combination of the chloromethyl and methanesulfinyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields, making it a valuable compound in both research and industrial contexts.
属性
分子式 |
C7H15ClOS |
|---|---|
分子量 |
182.71 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-methylsulfinylpentane |
InChI |
InChI=1S/C7H15ClOS/c1-3-7(6-8)4-5-10(2)9/h7H,3-6H2,1-2H3 |
InChI 键 |
RKQGXEONEVCOQT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCS(=O)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
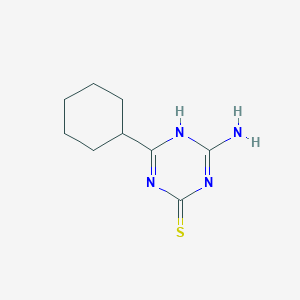

![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
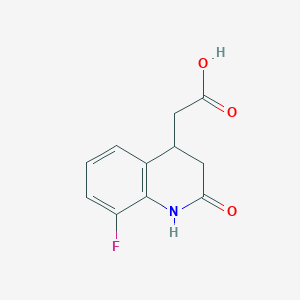
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
